molecular formula C13H18N2O3 B2966810 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide CAS No. 335204-57-4

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No.: B2966810
CAS No.: 335204-57-4
M. Wt: 250.298
InChI Key: YMKLAXSFMYVALZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is an organic compound with the molecular formula C13H18N2O3 It is characterized by the presence of a butanamide backbone substituted with dimethyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide typically involves the reaction of 2-methyl-4-nitroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is unique due to the presence of both the nitro and dimethyl groups, which confer distinct chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, while the dimethyl groups provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-5-13(3,4)12(16)14-11-7-6-10(15(17)18)8-9(11)2/h6-8H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKLAXSFMYVALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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